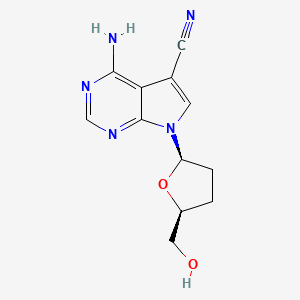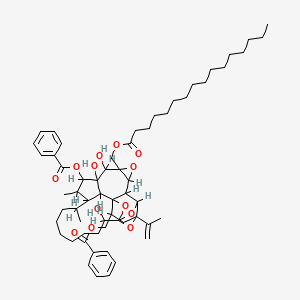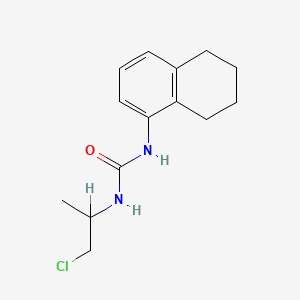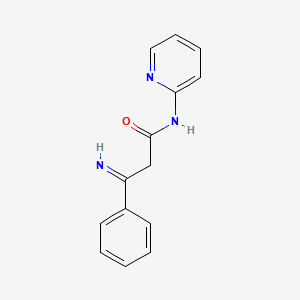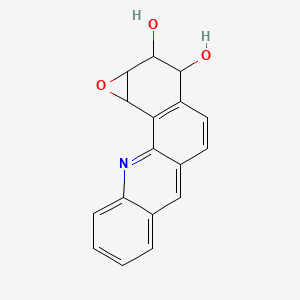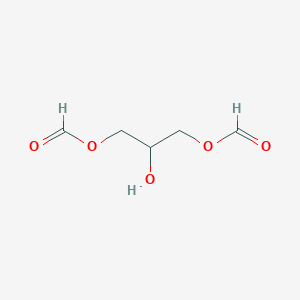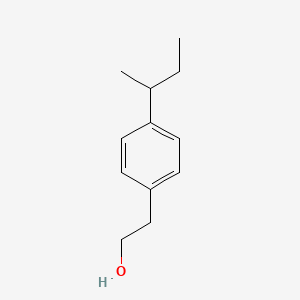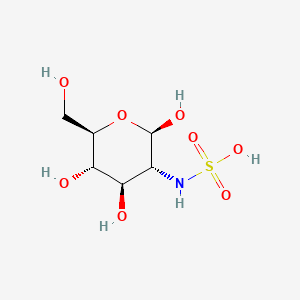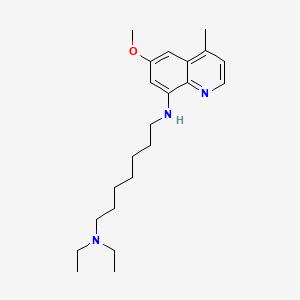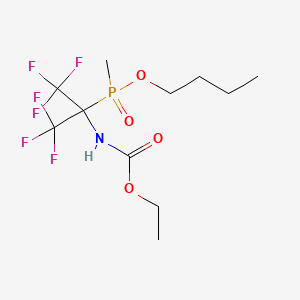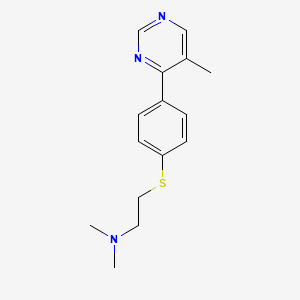
Ethanamine, N,N-dimethyl-2-((4-(5-methyl-4-pyrimidinyl)phenyl)thio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanamine, N,N-dimethyl-2-((4-(5-methyl-4-pyrimidinyl)phenyl)thio)- is a complex organic compound characterized by its unique structure, which includes a pyrimidinyl group and a phenylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, N,N-dimethyl-2-((4-(5-methyl-4-pyrimidinyl)phenyl)thio)- typically involves multiple steps. One common method includes the alkylation of a suitable amine precursor with a pyrimidinyl-substituted phenylthio compound under controlled conditions. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Ethanamine, N,N-dimethyl-2-((4-(5-methyl-4-pyrimidinyl)phenyl)thio)- can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine or thioether sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary or tertiary amines.
科学的研究の応用
Ethanamine, N,N-dimethyl-2-((4-(5-methyl-4-pyrimidinyl)phenyl)thio)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethanamine, N,N-dimethyl-2-((4-(5-methyl-4-pyrimidinyl)phenyl)thio)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Ethanamine, N,N-dimethyl-: A simpler analog with similar amine functionality.
Diphenhydramine: Contains a similar dimethylaminoethane structure but with different substituents.
N,N-Dimethylethylamine: Another related compound with a simpler structure.
Uniqueness
Ethanamine, N,N-dimethyl-2-((4-(5-methyl-4-pyrimidinyl)phenyl)thio)- is unique due to its combination of a pyrimidinyl group and a phenylthio group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
117269-56-4 |
|---|---|
分子式 |
C15H19N3S |
分子量 |
273.4 g/mol |
IUPAC名 |
N,N-dimethyl-2-[4-(5-methylpyrimidin-4-yl)phenyl]sulfanylethanamine |
InChI |
InChI=1S/C15H19N3S/c1-12-10-16-11-17-15(12)13-4-6-14(7-5-13)19-9-8-18(2)3/h4-7,10-11H,8-9H2,1-3H3 |
InChIキー |
GXKGXIXGQSTWAY-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=CN=C1C2=CC=C(C=C2)SCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


